molecular formula C7H3Cl3O4S B141692 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid CAS No. 151104-67-5

3,4-Dichloro-5-(chlorosulfonyl)benzoic acid

Cat. No.: B141692
CAS No.: 151104-67-5
M. Wt: 289.5 g/mol
InChI Key: IMACKMPNYCQJNE-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-(chlorosulfonyl)benzoic acid is a chemical compound with the molecular formula C7H3Cl3O4S and a molecular weight of 289.52 g/mol . It is known for its use as an intermediate in organic synthesis and various industrial applications. The compound is characterized by the presence of dichloro and chlorosulfonyl functional groups attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid typically involves the chlorosulfonation of 3,4-dichlorobenzoic acid. The reaction is carried out by treating 3,4-dichlorobenzoic acid with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:

C7H4Cl2COOH+ClSO3HC7H3Cl3O4S+H2O\text{C}_7\text{H}_4\text{Cl}_2\text{COOH} + \text{ClSO}_3\text{H} \rightarrow \text{C}_7\text{H}_3\text{Cl}_3\text{O}_4\text{S} + \text{H}_2\text{O} C7​H4​Cl2​COOH+ClSO3​H→C7​H3​Cl3​O4​S+H2​O

The reaction is typically conducted at a temperature range of 0-5°C to ensure the selective formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorosulfonation processes. The reaction is carried out in specialized reactors equipped with temperature control and efficient mixing systems to ensure uniform reaction conditions. The product is then purified through crystallization or distillation techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Sulfonamide Derivatives: Formed through substitution reactions with amines.

    Sulfonate Derivatives: Formed through substitution reactions with alcohols.

    3,4-Dichlorobenzoic Acid: Formed through reduction reactions.

Scientific Research Applications

3,4-Dichloro-5-(chlorosulfonyl)benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form various derivatives, such as sulfonamides and sulfonates, which can interact with biological targets or be used in material applications .

Comparison with Similar Compounds

Uniqueness: 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

3,4-dichloro-5-chlorosulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3O4S/c8-4-1-3(7(11)12)2-5(6(4)9)15(10,13)14/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMACKMPNYCQJNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1S(=O)(=O)Cl)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60596792
Record name 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151104-67-5
Record name 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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